
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol (CBDT) is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. CBDT is a benzothiophene derivative that has been synthesized using various methods. In
Applications De Recherche Scientifique
Hypervalent Iodine Reagents in Organic Synthesis
4-Chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol is structurally related to compounds that have been explored for their utility in organic synthesis, such as in the development of recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. These reagents, including 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, exhibit reactivity similar to dichloroiodobenzene. They offer the advantage of the reduced forms being easily separated from the reaction mixture for reagent regeneration (Yusubov, Drygunova, & Zhdankin, 2004).
Antimicrobial Activity of Benzothiophene Derivatives
Research into the antimicrobial properties of benzothiophene derivatives, closely related to this compound, has shown promising results. Synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives demonstrated significant antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Advanced Oxidation Processes for Wastewater Treatment
The compound is also indirectly related to environmental science, particularly in studies focusing on the degradation of organic pollutants in water. For example, the Cr(VI)/H2O2 system has been investigated for the oxidative degradation of aqueous organic pollutants like 4-chlorophenol, demonstrating the potential for treating contaminated water through advanced oxidation processes (Bokare & Choi, 2010).
Antioxidant Potential of Heterocyclic Chalcone Analogues
Research into heterocyclic chalcone analogues, which share a structural similarity to this compound, has revealed insights into their antioxidant potential. A series of novel compounds synthesized for this purpose showed mild to good antioxidant activities, indicating their usefulness in combating oxidative stress (Kumar et al., 2013).
Fluorescent Probes for Sensing pH and Metal Cations
The development of fluorescent probes based on derivatives structurally related to this compound, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, has demonstrated high sensitivity to pH changes and selectivity in sensing metal cations. This research offers promising applications in biochemical sensing and environmental monitoring (Tanaka et al., 2001).
Propriétés
IUPAC Name |
4-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-5-2-1-3-7-8(5)6(10)4-13(7,11)12/h1-3,6,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFWYOMDUHBKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

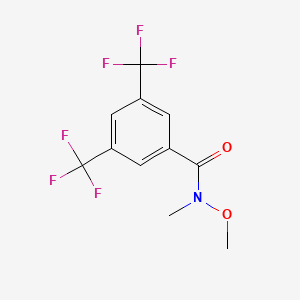
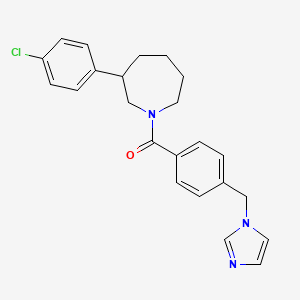
![4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2394825.png)
![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)
![[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B2394830.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)
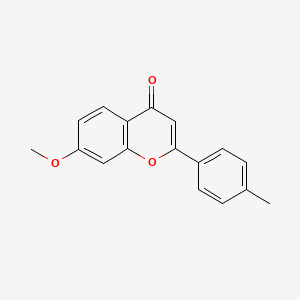
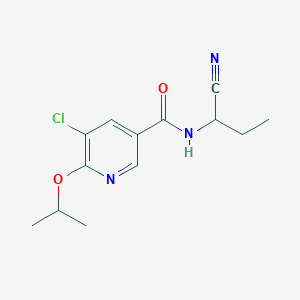

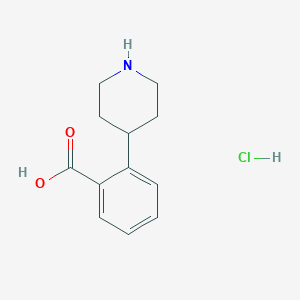
![6-chloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2394841.png)